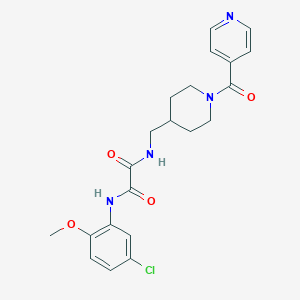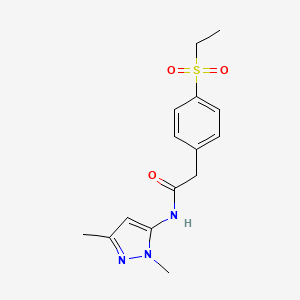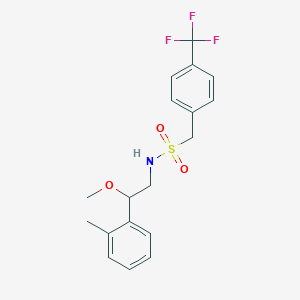![molecular formula C20H20FNO3S B2393468 1-butyl-3-[(4-fluorophenyl)sulfonyl]-6-methylquinolin-4(1H)-one CAS No. 899217-49-3](/img/structure/B2393468.png)
1-butyl-3-[(4-fluorophenyl)sulfonyl]-6-methylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-3-[(4-fluorophenyl)sulfonyl]-6-methylquinolin-4(1H)-one is a chemical compound that belongs to the family of quinolone derivatives. It is widely used in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes and Imaging
Compounds structurally related to "1-butyl-3-[(4-fluorophenyl)sulfonyl]-6-methylquinolin-4(1H)-one" have been explored for their potential as fluorescent probes. For instance, a two-photon fluorescent probe based on a similar quinoline structure has been developed for detecting 1,4-dithiothreitol (DTT), demonstrating rapid response and satisfactory selectivity. This probe has been successfully used in one- and two-photon imaging of DTT in HepG2 cells, indicating low cytotoxicity and high application potential in biological imaging (Sun et al., 2018).
Organic Synthesis and Catalysis
Quinoline derivatives have been utilized in the synthesis of polyhydroquinoline derivatives through Hantzsch condensation, showing excellent yields and short reaction times under solvent-free conditions. A novel nanosized N-sulfonated Brönsted acidic catalyst has shown efficiency in promoting these reactions, indicating the potential utility of related quinoline compounds in facilitating organic transformations (Goli-Jolodar et al., 2016).
Chelate Extraction Reagents
Compounds with a sulfonamidoquinoline structure have been investigated as chelate extraction reagents for divalent metal cations using an ionic liquid system. This research demonstrates the superior extractability of these compounds compared to traditional systems, highlighting their potential in developing novel extraction reagents for metal purification processes (Ajioka et al., 2008).
Antimicrobial Agents
The antimicrobial evaluation of N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives has revealed that certain compounds exhibit moderate to high antimicrobial activity. This suggests that structurally related quinoline compounds, including "1-butyl-3-[(4-fluorophenyl)sulfonyl]-6-methylquinolin-4(1H)-one", may possess valuable antimicrobial properties that could be further explored for pharmaceutical applications (Fadda et al., 2016).
Eigenschaften
IUPAC Name |
1-butyl-3-(4-fluorophenyl)sulfonyl-6-methylquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3S/c1-3-4-11-22-13-19(20(23)17-12-14(2)5-10-18(17)22)26(24,25)16-8-6-15(21)7-9-16/h5-10,12-13H,3-4,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHIGQZOKMTBIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(4-methylphenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2393386.png)

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2393389.png)
![(S)-2-(((S)-7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)-3-methylbutanoic acid](/img/structure/B2393390.png)
![(4-(tert-butyl)phenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2393392.png)
![2-[(3-Methoxyphenyl)amino]cyclobutan-1-ol](/img/structure/B2393393.png)
![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B2393396.png)





![1-[4-(Benzothiazol-2-yl)piperazino]ethanone](/img/structure/B2393408.png)